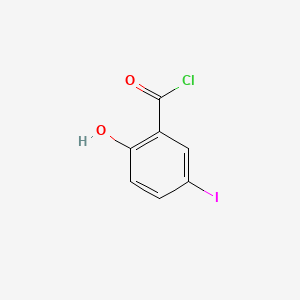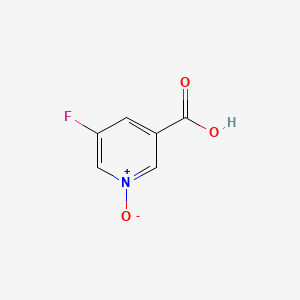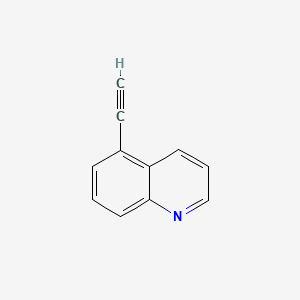
(L)-スベリルカルニチン
説明
L-Carnitine, also known as levocarnitine, is a naturally occurring amino acid structure that the body produces . It plays a critical role in energy production, as it converts fat into energy . Most people will get enough L-carnitine from their diet or their body’s production of this compound .
Synthesis Analysis
L-Carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . The L-carnitine biosynthesis pathway has not been observed in prokaryotes . L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .Molecular Structure Analysis
L-Carnitine is a quaternary ammonium compound with a chemical structure similar to that of amino acids . It is synthesized in the body through a multi-step process that involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .Chemical Reactions Analysis
L-Carnitine’s main role in your body involves mitochondrial function and energy production . In cells, it helps transport fatty acids into the mitochondria, where they can be burned for energy .Physical and Chemical Properties Analysis
L-Carnitine is a white lens or white transparent fine powder, with a slight special fishy smell . It is very soluble in water, ethanol, and methionine, slightly soluble in acetone, insoluble in ether, benzene, chloroform, and ethyl acetate .科学的研究の応用
細胞エネルギー代謝における役割
L-カルニチンは、細胞エネルギー代謝において重要な役割を果たしています {svg_1}. これは、脂肪酸をミトコンドリアに輸送し、そこで脂肪酸がβ酸化を受けてATPを生成することを促進します。ATPは、体内の主要なエネルギー源です {svg_2}.
運動代謝とパフォーマンス
L-カルニチンの長期的な補給、特に炭水化物との併用は、骨格筋の総カルニチンレベルの上昇を示すことが示されています {svg_3} {svg_4}. これは運動代謝に影響を与え、パフォーマンスを向上させます {svg_5} {svg_6}.
エネルギー消費
L-カルニチンの補給は、エネルギー消費の改善と関連付けられています {svg_7} {svg_8}. これは、体重管理と運動パフォーマンスに潜在的な影響を与える可能性があります。
筋肉量と筋力
特定の条件下では、L-カルニチンの補給は、筋肉量の増加と運動耐性の改善に役立つことが観察されています {svg_9}. ただし、健康な高齢女性では、筋力は影響を受けませんでした {svg_10}.
認知機能
L-カルニチンの補給は、百歳以上の高齢者における認知機能の改善に関連付けられています {svg_11}. これは、脳の健康を促進し、加齢に伴う認知機能の低下に対抗する可能性のある用途を示唆しています。
抗酸化作用と抗炎症作用
L-カルニチンは、神経筋系において抗酸化作用を発揮します {svg_12}. これは、過剰に存在するとDNA、脂質、タンパク質を変化させ、細胞機能を阻害する活性酸素種と活性窒素種を除去します {svg_13}. これは、運動誘発性筋損傷と酸化ストレスの管理に影響を与える可能性があります {svg_14}.
潜在的なリスク:血漿トリメチルアミン-N-オキシド(TMAO)レベル
L-カルニチンの補給は、空腹時血漿トリメチルアミン-N-オキシド(TMAO)レベルの上昇を引き起こすことが注目されています {svg_15}. TMAOは、アテローム性動脈硬化症を促進する可能性があり、つまり、動脈に脂肪沈着を促進する可能性があります {svg_16}. この潜在的なリスクは、L-カルニチンの補給の利点を評価する際に考慮する必要があります。
将来の研究方向
L-カルニチンの補給に関連する潜在的な利点とリスクを考慮すると、長期的な補給とその心臓血管系への長期的な影響に焦点を当てたさらなる研究が必要です {svg_17}. これにより、この化合物の効果と潜在的な用途の全範囲をより深く理解することができます。
作用機序
Target of Action
(L)-Suberyl Carnitine, also known as (3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate or CAR(DC8:0), primarily targets the carnitine palmitoyltransferase (CPT) system . This system plays a crucial role in regulating host immune responses and is of great clinical significance . Additionally, (L)-Suberyl Carnitine may target the insulin receptors and alter the expression of specific genes that regulate sugar metabolism .
Mode of Action
(L)-Suberyl Carnitine interacts with its targets by facilitating the transport of fatty acids into the mitochondria for β-oxidation . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations . Furthermore, it has a function in viral infection possibly via its impact on key immune mediators .
Biochemical Pathways
(L)-Suberyl Carnitine is involved in the carnitine biosynthesis pathway, which is highly conserved among many eukaryotes and some prokaryotes . This pathway involves the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .
Pharmacokinetics
After oral doses of 1–6g, the absolute bioavailability of (L)-Suberyl Carnitine is 5–18%. In contrast, the bioavailability of dietary (L)-Suberyl Carnitine may be as high as 75% . Therefore, pharmacological or supplemental doses of (L)-Suberyl Carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet . It is eliminated from the body mainly via urinary excretion .
Result of Action
(L)-Suberyl Carnitine plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status . It has been shown to have a profound involvement in the metabolism of fat, and in the reduction of triglycerides . It also plays a role in improving skin hydration by attracting and retaining moisture within the skin .
Action Environment
The action, efficacy, and stability of (L)-Suberyl Carnitine can be influenced by various environmental factors. For instance, it has been shown to protect against tacrolimus-induced renal injury by attenuating programmed cell death via PI3K/AKT/PTEN signaling . Furthermore, it has been noted that LC supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, a compound supposed to be pro-atherogenic .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
(L)-Suberyl Carnitine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the carnitine shuttle, a process that transports long-chain fatty acids from the cytosol into mitochondria for β-oxidation . This interaction is crucial for the utilization of fat as an energy source, especially during periods of prolonged physical activity or low carbohydrate intake .
Cellular Effects
(L)-Suberyl Carnitine has profound effects on various types of cells and cellular processes. It influences cell function by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy . This process is crucial for the utilization of fat as an energy source, especially during periods of prolonged physical activity or low carbohydrate intake . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (L)-Suberyl Carnitine involves its role as a transporter of long-chain fatty acids. It binds to these fatty acids and transports them across the mitochondrial membrane, where they undergo β-oxidation to produce energy . This process involves interactions with various biomolecules, including enzymes involved in fatty acid metabolism .
Temporal Effects in Laboratory Settings
The effects of (L)-Suberyl Carnitine change over time in laboratory settings. It has been observed that (L)-Suberyl Carnitine supplementation can lead to an increase in total carnitine content in skeletal muscle over a period of 12 to 24 weeks . This indicates that (L)-Suberyl Carnitine has a long-term effect on cellular function, particularly in terms of energy production and fatty acid metabolism .
Dosage Effects in Animal Models
The effects of (L)-Suberyl Carnitine vary with different dosages in animal models. For instance, in a study conducted on rats, it was found that (L)-Suberyl Carnitine supplementation at a dose of 50 mg/kg/day led to enhanced accumulation of odd-chain fatty acids . It should be noted that the effects of (L)-Suberyl Carnitine can vary depending on the specific animal model and the conditions of the study .
Metabolic Pathways
(L)-Suberyl Carnitine is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It plays a crucial role in the carnitine shuttle, a process that transports long-chain fatty acids from the cytosol into mitochondria for β-oxidation . This process involves interactions with various enzymes involved in fatty acid metabolism .
Transport and Distribution
(L)-Suberyl Carnitine is transported and distributed within cells and tissues through specific membrane transporters. For instance, the Organic Cation Transporter Novel 2 (OCTN2) has been identified as a major transporter responsible for the traffic of carnitine and carnitine derivatives in the intestine, distribution to several body districts, and reabsorption/excretion in the kidney .
Subcellular Localization
(L)-Suberyl Carnitine is primarily localized in the mitochondria of cells, where it plays a crucial role in energy production . It is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process that is essential for the β-oxidation of these fatty acids and the subsequent production of energy .
特性
IUPAC Name |
(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWVEIPYMGBQPE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858399 | |
| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102636-81-7 | |
| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research focuses on metabolite changes after extreme exercise. Can you elaborate on the limitations of this study design in drawing definitive conclusions about the role of (L)-Suberyl Carnitine in cardiovascular disease?
A: While the study provides valuable insights into the metabolic response to extreme exercise, it's crucial to acknowledge its limitations [, ]. The research focuses on a specific and extreme physical activity – ultramarathon running. Therefore, extrapolating these findings to the general population or even to other forms of strenuous exercise requires caution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[P,P-Bis(2-ethylhexyl) diphosphato(2-)-kappaO/'/']bis[P,P-bis(2-ethylhexyl) diphosphato(2-)-kappaO/'](/img/no-structure.png)



![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)


![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)




![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

